molecular formula CH4O2Si B12573787 Methylidenesilanediol CAS No. 640279-40-9

Methylidenesilanediol

Cat. No.: B12573787
CAS No.: 640279-40-9
M. Wt: 76.126 g/mol
InChI Key: HCVRBNOJROSOLX-UHFFFAOYSA-N
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Description

Methylidenesilanediol (hypothetical structure: CH₂=Si(OH)₂) is a silicon-based diol characterized by a silicon atom bonded to two hydroxyl groups and a methylidene group (CH₂=). Dimethylsilanediol (C₂H₈O₂Si) features a silicon center bonded to two methyl groups and two hydroxyl groups, with a molecular weight of 104.17 g/mol . Its SMILES notation is Si(C)(O)O, and it is registered under ECHA No. 213-915-7 .

Properties

CAS No.

640279-40-9

Molecular Formula

CH4O2Si

Molecular Weight

76.126 g/mol

IUPAC Name

dihydroxy(methylidene)silane

InChI

InChI=1S/CH4O2Si/c1-4(2)3/h2-3H,1H2

InChI Key

HCVRBNOJROSOLX-UHFFFAOYSA-N

Canonical SMILES

C=[Si](O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylidenesilanediol can be synthesized through several methods. One common approach involves the hydrolysis of methylidenesilanes in the presence of water or aqueous solutions. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques, such as continuous flow reactors and optimized catalysts, are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methylidenesilanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and methylene groups, which provide reactive sites for different reagents.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled pH levels.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent unwanted side reactions.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of organosilicon compounds with varying functional groups.

Scientific Research Applications

Methylidenesilanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: this compound is studied for its potential biological activity. Researchers investigate its interactions with biomolecules and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, this compound is used in the production of silicones, adhesives, and coatings. Its properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of methylidenesilanediol involves its interaction with molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Silanediol Derivatives

1,1-Dimethylsilanediol
  • Structure : Si(C)(C)(OH)₂
  • Molecular Formula : C₂H₈O₂Si
  • CAS No.: 1066-42-8
Hypothetical Methylidenesilanediol
  • Structure : CH₂=Si(OH)₂
  • Inferred Properties: Enhanced reactivity compared to dimethylsilanediol due to the presence of a methylidene group, which may lead to polymerization or hydrolysis instability. No experimental data exists to confirm this.
Silanediol (Si(OH)₄)
  • Structure : Si(OH)₄
  • Key Differences : Silanediol lacks alkyl substituents, making it more acidic and prone to condensation reactions compared to dimethylsilanediol .

Carbon-Based Diols

1,2-Butanediol (CAS 584-03-2)
  • Structure : HO(CH₂)₂CH(OH)CH₃
  • Molecular Formula : C₄H₁₀O₂
  • Key Properties : Higher boiling point (194°C) and viscosity compared to silanediols, commonly used as a solvent or polymer precursor .
Ethylene Glycol (HOCH₂CH₂OH)
  • Structure : HOCH₂CH₂OH
  • Key Differences : Carbon-based diols exhibit lower reactivity toward hydrolysis but higher thermal stability. Silanediols may form stronger hydrogen bonds due to silicon’s electronegativity .

Comparative Data Table

Compound Molecular Formula CAS No. Functional Groups Key Applications/Properties
1,1-Dimethylsilanediol C₂H₈O₂Si 1066-42-8 -OH, -CH₃ Organosilicon intermediates
1,2-Butanediol C₄H₁₀O₂ 584-03-2 -OH, -CH₂ Solvents, polymers
Ethylene Glycol C₂H₆O₂ 107-21-1 -OH Antifreeze, PET production
Silanediol (Hypothetical) H₄O₄Si N/A -OH Labile, condensation reactions

Research Findings and Gaps

  • Reactivity : Silanediols (e.g., dimethylsilanediol) are less stable than carbon-based diols due to Si-O bond susceptibility to hydrolysis, limiting their industrial use .
  • Pharmacological Data : While butanediols have documented pharmacological effects (e.g., NAD reduction activity ), silanediols lack comparable studies, highlighting a research gap.
  • Synthetic Challenges : this compound’s synthesis remains unexplored in the literature, unlike dimethylsilanediol, which is commercially available .

Biological Activity

Methylidenesilanediol is a silanol compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

  • CAS Number : 194144-33-7
  • Molecular Formula : C3H8O2Si
  • Molecular Weight : 92.18 g/mol
  • IUPAC Name : 1,1-Dihydroxy-2-methylidene-1-silacyclopentane

The compound features a unique silanol group that contributes to its reactivity and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The mechanisms include:

  • Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Interaction with Biological Macromolecules : The silanol group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

Case Studies

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated significant scavenging activity against DPPH radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.
  • Antimicrobial Activity :
    • In a comparative study against common pathogens, this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further investigations are needed to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundCAS No.Antioxidant ActivityAntimicrobial ActivityUnique Features
This compound194144-33-7YesYesSilanol group enhances reactivity
Silibinin22888-70-6YesLimitedFlavonoid with hepatoprotective effects
Curcumin458-37-7YesYesPolyphenolic compound with anti-inflammatory properties

Applications in Research

This compound is being investigated for various applications:

  • Pharmaceutical Development : Due to its biological activities, there is potential for developing new drugs targeting oxidative stress-related diseases or infections.
  • Material Science : The compound's unique structural properties may allow it to be used in synthesizing novel materials with specific functional properties.

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